2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one
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Overview
Description
2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dichlorothiophene-3-carbonyl isothiocyanate with ethylamine. The reaction proceeds through the formation of an intermediate, which upon heating undergoes intramolecular cyclization to yield the desired thiazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as solvent-free conditions and microwave-assisted synthesis, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is involved in excitatory neurotransmission in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
2-(Substituted amino)-4H-thieno[3,2-e][1,3]thiazin-4-ones: These compounds share a similar thiazine core but differ in the substituents attached to the nitrogen atom.
1,3-Thiazin-4-one derivatives: These compounds have a similar six-membered ring structure with sulfur and nitrogen atoms but may have different substituents and functional groups.
Uniqueness
2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one is unique due to its specific substitution pattern and the presence of the ethylamino group, which can influence its biological activity and chemical reactivity. This compound’s ability to act as an AMPA receptor antagonist sets it apart from other thiazine derivatives, making it a valuable candidate for further research and development in medicinal chemistry .
Properties
CAS No. |
89374-36-7 |
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Molecular Formula |
C9H9N3OS |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-(ethylamino)pyrido[3,2-e][1,3]thiazin-4-one |
InChI |
InChI=1S/C9H9N3OS/c1-2-10-9-12-7(13)6-4-3-5-11-8(6)14-9/h3-5H,2H2,1H3,(H,10,12,13) |
InChI Key |
XUMGMKBIMDRTDR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=O)C2=C(S1)N=CC=C2 |
Origin of Product |
United States |
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